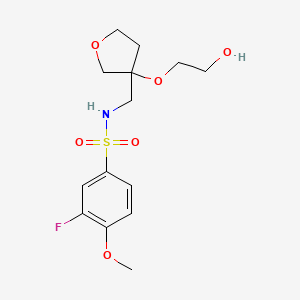
3-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H20FNO6S and its molecular weight is 349.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methoxybenzenesulfonamide is a novel sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₉FNO₅S
- Molecular Weight : 349.38 g/mol
- CAS Number : 2309190-17-6
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. The sulfonamide group is known for its antibacterial properties, while the fluorine atom can enhance metabolic stability and bioactivity.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties, particularly against Hepatitis B virus (HBV). In studies involving nucleoside analogs, it was found that modifications in the molecular structure can lead to enhanced inhibition of HBV polymerase, which is crucial for viral replication .
Table 1: Antiviral Activity Comparison
| Compound | Target Virus | IC50 (nM) | EC50 (nM) |
|---|---|---|---|
| Compound A | HBV | 120 | 7.8 |
| Compound B | HBV | 31 | N/A |
| 3-Fluoro-N... | TBD | TBD | TBD |
Enzymatic Inhibition
The compound has shown potential in inhibiting matrix metalloproteinases (MMPs), particularly MMP-13, which plays a role in cartilage degradation associated with osteoarthritis. This inhibition could provide therapeutic benefits in managing joint diseases .
Study on Hepatitis B
In a recent study, a related compound demonstrated potent anti-HBV activity with an EC50 value significantly lower than existing treatments. The study emphasized the importance of structural modifications in enhancing antiviral efficacy .
MMP Inhibition Study
Another study focused on optimizing MMP inhibitors that showed reduced nephrotoxicity while maintaining high potency against MMP-13. The results suggested that compounds with similar structural frameworks to 3-fluoro-N... could be developed as safer alternatives for treating osteoarthritis .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has good absorption characteristics and a favorable distribution profile in biological systems. The presence of the hydroxyethoxy group may enhance solubility and bioavailability.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | High |
| Bioavailability | TBD |
| Half-life | TBD |
Propiedades
IUPAC Name |
3-fluoro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO6S/c1-20-13-3-2-11(8-12(13)15)23(18,19)16-9-14(22-7-5-17)4-6-21-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCGWEFJBKFGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOC2)OCCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













